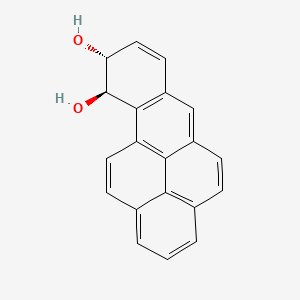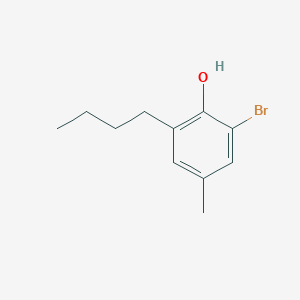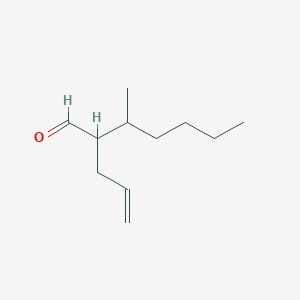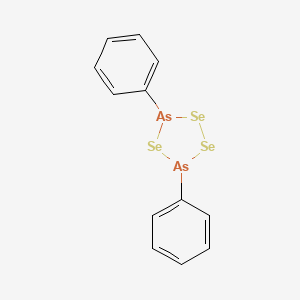
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is a complex organoselenium compound characterized by the presence of selenium and arsenic atoms within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane typically involves the reaction of diphenyl diselenide with arsenic trichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and its limited commercial applications. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using larger reaction vessels, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides and other selenium-containing species.
Reduction: Reduction reactions can convert the compound to its corresponding selenides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions can introduce a variety of functional groups onto the phenyl rings.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoselenium compounds.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress and modulating the activity of enzymes involved in redox homeostasis. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diphenyl-1,2,4-trioxolane: Similar in structure but contains oxygen atoms instead of selenium and arsenic.
3,5-Diphenyl-1,2,4-triazole: Contains nitrogen atoms and is known for its biological activities.
3,5-Diphenyl-1,2,4-oxadiazole: Contains oxygen and nitrogen atoms and is used in medicinal chemistry.
Uniqueness
3,5-Diphenyl-1,2,4,3,5-triselenadiarsolane is unique due to the presence of selenium and arsenic atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, particularly in the development of novel materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
56812-62-5 |
|---|---|
Molekularformel |
C12H10As2Se3 |
Molekulargewicht |
541.0 g/mol |
IUPAC-Name |
3,5-diphenyl-1,2,4,3,5-triselenadiarsolane |
InChI |
InChI=1S/C12H10As2Se3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
NRLOBOKBUXDTTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[As]2[Se][As]([Se][Se]2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


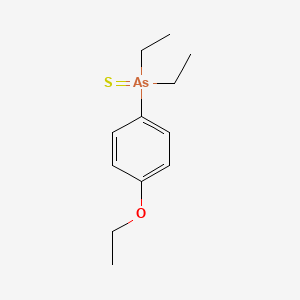
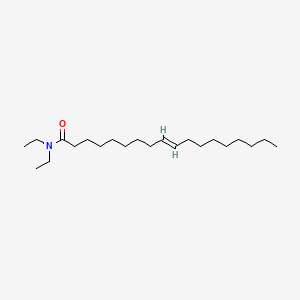
![[(Ethanesulfonyl)methanesulfonyl]benzene](/img/structure/B14624595.png)
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
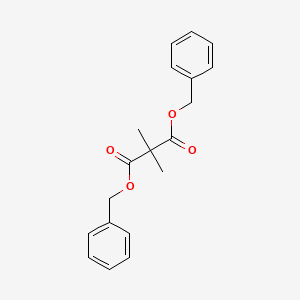
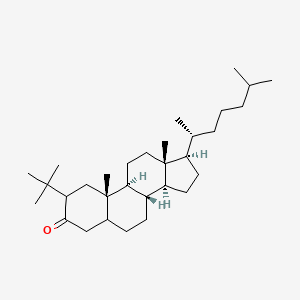
![[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile](/img/structure/B14624625.png)
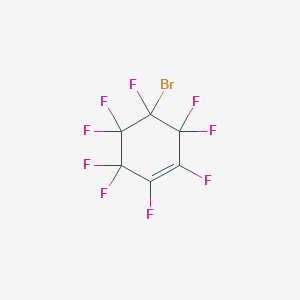
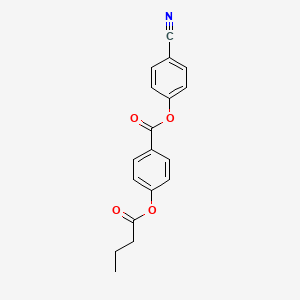
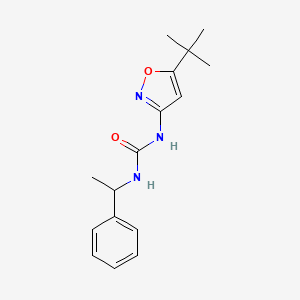
![(Piperazine-1,4-diyl)bis{[5-(3,4-dibromobutyl)pyridin-2-yl]methanone}](/img/structure/B14624641.png)
